4-methoxy-3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-17-14-20(5-7-23(17)29-3)31(27,28)24-16-22(26-10-12-30-13-11-26)18-4-6-21-19(15-18)8-9-25(21)2/h4-7,14-15,22,24H,8-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTVMCDCYGCOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-3-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article aims to provide a comprehensive overview of the compound’s biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a benzenesulfonamide core with several substituents that enhance its biological interactions. The presence of the methoxy and methyl groups, along with the morpholino and indoline moieties, suggests a structure conducive to interactions with various biological targets.
Chemical Formula: C₁₈H₂₃N₃O₃S
Molecular Weight: 357.45 g/mol
Research indicates that compounds with similar structures often exhibit significant biological activities, particularly as ligands for dopamine receptors. The unique combination of functional groups in this compound may enhance its selectivity and potency as a dopamine receptor modulator, potentially impacting conditions such as schizophrenia and Parkinson's disease .
1. Dopamine Receptor Interaction
Studies have shown that related compounds can act as high-affinity ligands for dopamine D2 receptors. This receptor interaction is crucial in various neurological conditions, indicating that this compound may share similar properties .
2. Antitumor Activity
Recent investigations into structurally related benzenesulfonamide derivatives have demonstrated their potential as dual-target inhibitors against cancer-related proteins such as STAT3 and tubulin. For instance, derivatives showed significant inhibitory effects on various cancer cell lines (A549, MDA-MB-231, HCT-116) with IC50 values ranging from 1.35 μM to 3.04 μM . This suggests that the compound may also possess antitumor properties through similar mechanisms.
3. Inhibition of Enzymatic Activity
Compounds in this class have been evaluated for their inhibitory action against carbonic anhydrase (CA) isoforms, which are implicated in numerous physiological processes and diseases. The sulfonamide group is known for its ability to inhibit CA, making this compound a candidate for further exploration in therapeutic applications .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
